molecular formula C11H24N2O4 B1682593 tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate CAS No. 153086-78-3

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B1682593
CAS No.: 153086-78-3
M. Wt: 248.32 g/mol
InChI Key: OCUICOFGFQENAS-UHFFFAOYSA-N
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Description

PROTAC Linker 13 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. PROTACs consist of three parts: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in maintaining the appropriate geometry for the formation of the ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Linker 13 involves the preparation of the two ligands and the linker, followed by their conjugation. The linker often contains functional groups that facilitate the formation of stable bonds with the ligands. Common synthetic routes include amidation, esterification, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of PROTAC Linker 13 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions: PROTAC Linker 13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in PROTAC Linker 13 and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines .

Scientific Research Applications

PROTAC Linker 13 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of PROTAC Linker 13 involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The linker ensures the proper orientation and proximity of the ligands, enabling efficient ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Uniqueness: PROTAC Linker 13 is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. This results in enhanced degradation efficiency and selectivity compared to other linkers. Its design also allows for better solubility and bioavailability, making it a valuable component in the development of PROTAC-based therapeutics .

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUICOFGFQENAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

198227-38-2
Record name Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198227-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80432289
Record name tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153086-78-3
Record name tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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